Cobaltous gluconate

CAS No.: 3791-65-9

Cat. No.: VC17017153

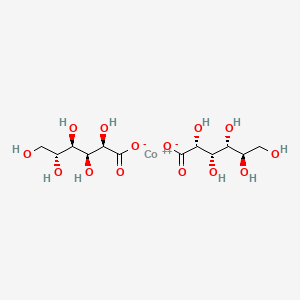

Molecular Formula: C12H22CoO14

Molecular Weight: 449.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3791-65-9 |

|---|---|

| Molecular Formula | C12H22CoO14 |

| Molecular Weight | 449.23 g/mol |

| IUPAC Name | cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

| Standard InChI | InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

| Standard InChI Key | BMJZVKPTRWYLKB-IYEMJOQQSA-L |

| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |

| Canonical SMILES | C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |

Introduction

Chemical Identity and Structural Characteristics

Cobaltous gluconate belongs to the class of transition metal gluconates, where cobalt ions () coordinate with gluconate anions. The gluconate ligand, derived from gluconic acid, is a hydroxyl-rich organic acid that facilitates the compound’s solubility in aqueous media.

Molecular and Crystallographic Properties

The anhydrous form of cobaltous gluconate has a molecular weight of 449.23 g/mol, while its hydrate variant () exhibits a molecular weight of 469.26 g/mol due to the inclusion of water molecules . The compound’s structure is defined by the following identifiers:

The crystalline powder exhibits a melting point exceeding 300°C, with limited solubility data available for non-aqueous solvents .

Synthesis and Production Methods

Chemical Synthesis

Cobaltous gluconate is synthesized through the neutralization of gluconic acid with cobalt carbonate or hydroxide. The reaction proceeds as follows:

This method ensures high purity (>99%) and is scalable for industrial production .

Microbial Fermentation

Gluconic acid, the precursor to cobaltous gluconate, is produced via microbial fermentation using Aspergillus niger or Gluconobacter oxydans. These organisms oxidize glucose to gluconic acid, which is subsequently complexed with cobalt ions . Recent advancements in fermentation technology have optimized yield and reduced byproducts, enabling cost-effective large-scale production .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, and respirators |

| Storage | Cool, dry, and well-ventilated area |

| Disposal | Follow local hazardous waste regulations |

Emerging Research and Future Directions

Biomedical Applications

Preliminary studies suggest cobaltous gluconate’s potential in antimicrobial coatings and wound healing dressings. Its ability to modulate reactive oxygen species (ROS) makes it a candidate for combating biofilm-forming pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume